(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
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Description
(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a useful research compound. Its molecular formula is C22H20FN3O3S and its molecular weight is 425.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to "(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide" often focuses on their synthesis and structural characterization. For example, Prabhuswamy et al. (2016) synthesized a compound by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide, providing insights into crystal and molecular structure through X-ray diffraction studies Prabhuswamy et al., 2016. This work underscores the importance of structural analysis in understanding the physical and chemical properties of these compounds.
Photophysical and Photochemical Studies
Compounds containing acrylamide functionalities and related structures have been explored for their photophysical and photochemical properties. Szukalski et al. (2015) investigated the photoinduced birefringence in poly(methyl methacrylate) thin films doped with a pyrazoline derivative, revealing potential applications in photonic devices Szukalski et al., 2015.
Biological Activities and Applications
Several studies have synthesized derivatives structurally related to "this compound" to evaluate their biological activities. Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic applications Kucukoglu et al., 2016.
Molecular Docking and Theoretical Studies
Fahim and Shalaby (2019) conducted a study on benzenesulfonamide derivatives, examining their reactivity and potential interactions with biological targets through molecular docking and density functional theory (DFT) calculations. This research highlights the use of theoretical and computational methods to predict the biological activity and binding affinity of compounds Fahim and Shalaby, 2019.
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-28-19-9-3-14(11-20(19)29-2)4-10-21(27)24-22-17-12-30-13-18(17)25-26(22)16-7-5-15(23)6-8-16/h3-11H,12-13H2,1-2H3,(H,24,27)/b10-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBQDXXDJVJDAR-WMZJFQQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.